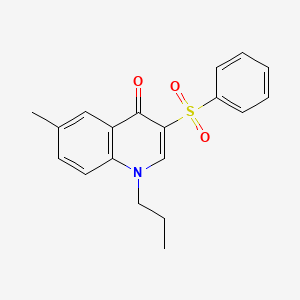
3-(Benzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colorless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .
Synthesis Analysis
Benzenesulfonyl chloride is prepared by the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and PCl5 or POCl3 . It reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .
Molecular Structure Analysis
The molecular structure of benzenesulfonyl chloride is characterized by a benzene ring attached to a sulfonyl group (SO2Cl). The sulfonyl group is a good leaving group, making benzenesulfonyl chloride highly reactive towards nucleophiles .
Chemical Reactions Analysis
Benzenesulfonyl chloride exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C .
Physical And Chemical Properties Analysis
Benzenesulfonyl chloride is a colorless liquid with a pungent odor . It has a melting point of 13-15 °C and a boiling point of 251-252 °C . It is soluble in alcohol and insoluble in cold water .
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Compounds with the 1,2,3,4-tetrahydroisoquinoline structure, similar to 3-(Benzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one, have shown promising anticancer properties. A study by Redda et al. (2010) synthesized analogs maintaining the tetrahydroisoquinoline moiety and evaluated their in vitro anticancer activity on breast cancer cell lines. These compounds demonstrated potent cytotoxicity, indicating their potential as anticancer agents (Redda, Gangapuram, & Ardley, 2010).
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of compounds related to this compound have been explored. Ruanwas et al. (2010) studied the NLO absorption of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonate compounds. Some samples showed potential for optical limiting applications, highlighting the versatility of benzenesulfonyl-substituted compounds in photonic technologies (Ruanwas et al., 2010).
Antiparasitic Activity
Derivatives of 1,2,3,4-tetrahydroquinoline, such as this compound, have been studied for their antiparasitic activity. Pagliero et al. (2010) synthesized new 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives and screened them for activity against Trypanosoma cruzi and Plasmodium falciparum. Some compounds demonstrated interesting activity with low cytotoxicity, suggesting potential as antiparasitic agents (Pagliero, Lusvarghi, Pierini, Brun, & Mazzieri, 2010).
Wirkmechanismus
Mode of Action
Based on its structural similarity to other benzenesulfonyl derivatives, it can be hypothesized that it might undergo electrophilic aromatic substitution reactions . In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Benzenesulfonyl derivatives have been reported to be involved in various biochemical pathways, including those related to the synthesis of tetrapyrroles
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Benzenesulfonyl derivatives have been reported to exhibit various biological activities, including inhibitory activity against human neutrophil elastase
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the reactivity of benzenesulfonyl derivatives can be affected by the acidity or basicity of the environment
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-6-methyl-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-3-11-20-13-18(24(22,23)15-7-5-4-6-8-15)19(21)16-12-14(2)9-10-17(16)20/h4-10,12-13H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCBRJGKLIBZCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

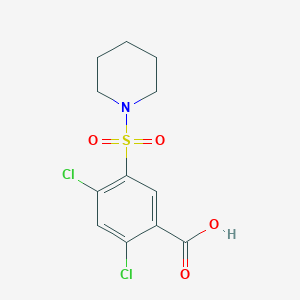
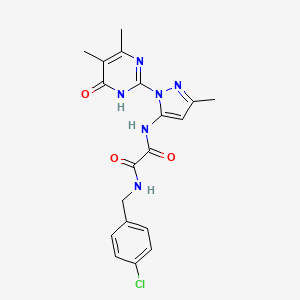
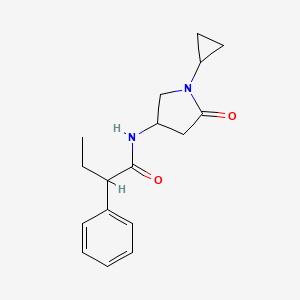
![(4-phenyltetrahydro-2H-pyran-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2929620.png)
![4-Isobutyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2929623.png)
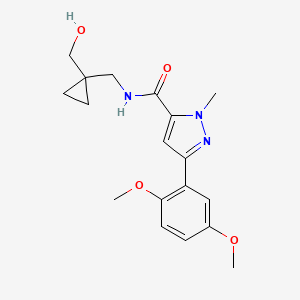
![2-[Hydroxy(phenylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2929627.png)

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2929631.png)

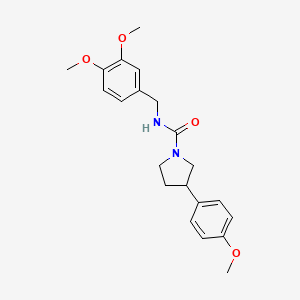


![1-[2-[2-(4-Ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2929640.png)